Ethyl 4,6-dichloro-8-iodoquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4,6-dichloro-8-iodoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2INO2/c1-2-18-12(17)8-5-16-11-7(10(8)14)3-6(13)4-9(11)15/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXBJYPRUPEUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4,6-dichloro-8-iodoquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a quinoline derivative followed by esterification. The reaction conditions often require the use of specific solvents and catalysts to achieve the desired product. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and purity to ensure consistent quality of the final product .
Chemical Reactions Analysis
Ethyl 4,6-dichloro-8-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4,6-dichloro-8-iodoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4,6-dichloro-8-iodoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound’s halogen atoms and quinoline ring structure allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs, focusing on substituent patterns, physicochemical properties, and applications.
Table 1: Comparative Analysis of Quinoline Derivatives
Substituent Effects on Reactivity and Stability
- Halogen Diversity: Iodine (in the target compound and ethyl 4-chloro-8-iodoquinoline-3-carboxylate) facilitates participation in Ullmann or Suzuki-Miyaura cross-coupling reactions due to its polarizable C–I bond . Bromine (ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) offers intermediate reactivity, balancing cost and utility in industrial synthesis . Nitro Group (ethyl 4-chloro-8-nitroquinoline-3-carboxylate) increases electrophilicity but introduces toxicity risks, limiting its use to controlled research environments .
Biological Activity
Ethyl 4,6-dichloro-8-iodoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound features a quinoline ring substituted with chlorine and iodine atoms, which contribute to its reactivity and biological properties. The presence of these halogens allows for various chemical modifications that can enhance its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, disrupting cellular functions.
- DNA Interaction : Its structure allows for potential intercalation into DNA, affecting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties against various pathogens. Table 1 summarizes its activity against different bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Comparison with Standard Drug (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 16 | 0.125 - 0.5 |
| Escherichia coli | 8 | 0.125 - 0.5 |
| Klebsiella pneumoniae | 25 | 27 |
| Pseudomonas aeruginosa | 22 | 24 |
These results indicate that while this compound shows promising antibacterial activity, it may not surpass the efficacy of established antibiotics like ciprofloxacin .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study reported that it exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and KB-V1 (cervical cancer), with IC50 values indicating potent activity:
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 20.1 |
| KB-V1 | 14 |
The mechanism behind this activity is thought to involve interference with tubulin polymerization and the generation of ROS, leading to increased apoptosis in cancer cells .
Comparative Studies
This compound can be compared with other halogenated quinoline derivatives:
- Ethyl 4,6-dichloroquinoline-3-carboxylate : Lacks the iodine atom; may exhibit different reactivity.
- Ethyl 4,6-dibromoquinoline-3-carboxylate : Contains bromine; potentially alters chemical and biological properties.
- Ethyl 4-chloro-6-iodoquinoline-3-carboxylate : Has one chlorine and one iodine atom; affects reactivity compared to the dichloro-iodo derivative.
These comparisons highlight how variations in halogen substitution can influence both the chemical behavior and biological efficacy of quinoline derivatives .
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Antimicrobial Efficacy : A screening campaign identified this compound as a potent inhibitor of protozoan parasite growth, showcasing its broad-spectrum antimicrobial potential .
- Anticancer Research : Investigations into its cytotoxic effects revealed that it could effectively induce apoptosis in resistant cancer cell lines, suggesting its potential as a therapeutic agent against drug-resistant tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
